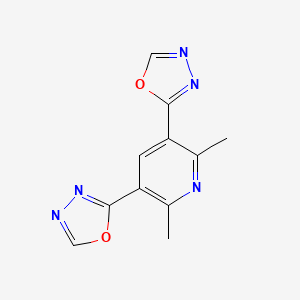

2,6-dimethyl-3,5-di-1,3,4-oxadiazol-2-ylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles and pyridine derivatives involves complex chemical reactions, often starting from basic pyridine or nicotinic acid derivatives. For example, the synthesis of 2- and 5-(1,1-dimethyl-1, 2, 5, 6-tetrahydropyridinium-3-yl) oxadiazoline iodides from nicotinaldehyde and nicotinhydrazine showcases the intricate steps involved in creating oxadiazoline derivatives, which may share synthesis pathways with the target molecule (Hu et al., 2010).

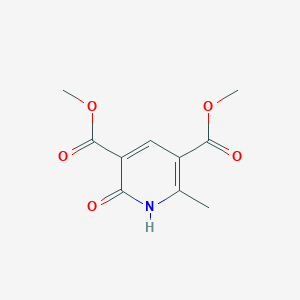

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole and pyridine derivatives is characterized by the presence of nitrogen-rich rings, which contribute to their chemical reactivity and potential biological activity. For instance, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives highlights the importance of substituents on the pyridine ring for the overall molecular configuration and properties (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving 1,3,4-oxadiazole and pyridine derivatives are diverse, including alkylation, aminomethylation, and acylation, which significantly alter their chemical and physical properties. For example, the reaction of hydrazide of 4,6-dimethyl-2-pyrimidinecarboxylic acid with potassium ethylxanthate showcases the versatility in functionalizing these molecules (Mekuskiene et al., 1993).

Physical Properties Analysis

The physical properties of oxadiazole and pyridine derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. For instance, derivatives like 2,5-diphenyl-1,3,4-oxadiazole exhibit remarkable stability and specific optical properties due to their unique molecular framework (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles or electrophiles, and the ability to undergo specific reactions, are key aspects of these molecules. The synthesis and reactivity of 5-(4,6-dimethyl-2-pyrimidinyl)-1,3,4-oxadiazole-2-thione demonstrate the potential for further functionalization and the creation of novel compounds with targeted properties (G. Mekuskiene et al., 1993).

Aplicaciones Científicas De Investigación

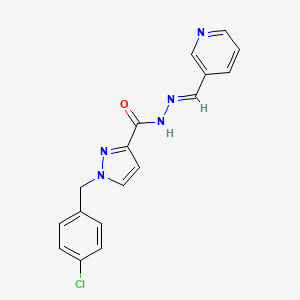

Antibacterial Activity

The synthesis and investigation of various 1,3,4-oxadiazole thioether derivatives have demonstrated significant antibacterial activities. For instance, a study explored the antibacterial effects of these compounds against Xanthomonas oryzae pv. oryzae (Xoo), identifying compound 6r with superior inhibitory effect compared to the commercial agent bismerthiazol. This suggests potential applications in combating bacterial infections in agriculture (Xianpeng Song et al., 2017).

Antimycobacterial Agents

Another research focus is the development of novel pyrrole analogs as antimycobacterial agents. A series of 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs and derived oxadiazoles and azines showed promising anti-tubercular activity, highlighting the potential for treating tuberculosis and other mycobacterial infections (S. Joshi et al., 2017).

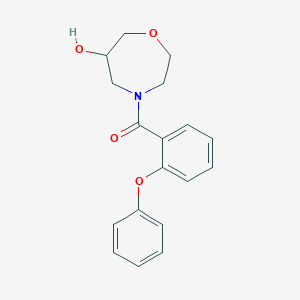

Cardioactivity

The synthesis and structural analysis of 4-isoxazolyldihydropyridines related to the 4-aryldihydropyridine calcium-channel blockers have been studied for their potential as vasodilators. These compounds show promise as antihypertensive or antianginal agents due to their cardioactivity (J. I. McKenna et al., 1988).

Synthesis of Novel Materials

Research on poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups has led to the creation of new polymers with high thermal stability and solubility in various organic solvents. These materials, exhibiting fluorescence and potential for thin coating applications, demonstrate the versatility of oxadiazole derivatives in material science (E. Hamciuc et al., 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridin-3-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O2/c1-6-8(10-15-12-4-17-10)3-9(7(2)14-6)11-16-13-5-18-11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWNVPWNDCFNQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)C)C2=NN=CO2)C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-3,5-di(1,3,4-oxadiazol-2-yl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5542744.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)

![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)

![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)